N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide
CAS No.: 1040638-02-5
Cat. No.: VC8435226
Molecular Formula: C18H16F2N2O3S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040638-02-5 |
|---|---|
| Molecular Formula | C18H16F2N2O3S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C18H16F2N2O3S/c19-13-4-6-17(15(20)9-13)26(24,25)21-14-5-3-11-7-8-22(16(11)10-14)18(23)12-1-2-12/h3-6,9-10,12,21H,1-2,7-8H2 |
| Standard InChI Key | YCMXTYPBNWDLSB-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
| Canonical SMILES | C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Introduction
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound belonging to the class of sulfonamide derivatives. These compounds are widely studied for their biological activities, particularly in medicinal chemistry. The molecular structure of this compound includes three key functional groups:
-
Indole moiety: A bicyclic aromatic structure known for its pharmacological relevance.
-
Cyclopropanecarbonyl group: A strained cyclopropane ring that enhances the compound's reactivity.
-
Difluorobenzenesulfonamide unit: A functional group associated with antibacterial and other therapeutic properties.
This compound is identified with the CAS number 1428366-47-5, ensuring its unique identity in chemical registries.
Structural Characteristics
The molecular structure of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide can be summarized as follows:
| Molecular Formula | C16H13F2N2O3S |
|---|---|
| Molecular Weight | 350.35 g/mol |
| Functional Groups | Indole, sulfonamide, difluorobenzene, cyclopropane |
Synthesis
The synthesis of this compound involves multi-step organic reactions typical of advanced synthetic chemistry. While specific protocols may vary, the general procedure includes:
-
Formation of the indole core: Starting from a suitable precursor, the indole moiety is synthesized using cyclization reactions.
-
Attachment of the cyclopropanecarbonyl group: This step involves acylation reactions to introduce the strained cyclopropane ring.
-
Sulfonamide functionalization: The difluorobenzenesulfonamide unit is appended via nucleophilic substitution or sulfonation reactions.
Analytical Techniques:
To confirm the structure and purity of the synthesized compound:
-
NMR Spectroscopy (1H and 13C): Provides information about hydrogen and carbon environments.
-
Mass Spectrometry (MS): Confirms molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Ensures purity by separating impurities.
Mechanism of Action:
The biological activity of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide is primarily attributed to its ability to interact with specific enzymes or receptors:
-
The sulfonamide group often inhibits enzymatic activity by mimicking natural substrates.
-
The indole moiety enhances binding affinity due to its aromaticity and hydrogen bonding potential.
Potential Applications:
This compound has been explored for various therapeutic applications:
-
Antibacterial Activity: Sulfonamides are historically known for their ability to inhibit bacterial growth by targeting folate synthesis pathways.
-
Anti-inflammatory Effects: Similar compounds have shown promise in modulating inflammatory responses.
-
Cancer Research: Structural analogs have been studied for their potential to inhibit tumor growth through enzyme inhibition or receptor modulation.
Research Implications
Research on N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide continues to expand due to its unique structural features and promising pharmacological activities:
-
Drug Development: Its structural framework serves as a scaffold for designing new therapeutic agents.
-
Medicinal Chemistry Studies: Modifications to its functional groups can optimize its efficacy and reduce toxicity.
Further studies are required to elucidate its full pharmacokinetic profile, including absorption, distribution, metabolism, excretion (ADME), and toxicity parameters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume